molecular formula C31H26N4OS2 B14511105 2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- CAS No. 62684-40-6

2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-

Cat. No.: B14511105
CAS No.: 62684-40-6
M. Wt: 534.7 g/mol
InChI Key: ZOXVPPRTJTYZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with bis-thiazolylamine derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenol, 1-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]- is unique due to its bis-thiazolylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

62684-40-6

Molecular Formula

C31H26N4OS2

Molecular Weight

534.7 g/mol

IUPAC Name

1-[bis[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C31H26N4OS2/c1-19-7-11-22(12-8-19)25-17-37-30(32-25)34-29(28-24-6-4-3-5-21(24)15-16-27(28)36)35-31-33-26(18-38-31)23-13-9-20(2)10-14-23/h3-18,29,36H,1-2H3,(H,32,34)(H,33,35)

InChI Key

ZOXVPPRTJTYZQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(C3=C(C=CC4=CC=CC=C43)O)NC5=NC(=CS5)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.